2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone core, and a substituted acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the imidazolidinone core: This step involves the condensation of urea or its derivatives with suitable aldehydes or ketones.
Coupling of the furan and imidazolidinone units: This is usually done via a condensation reaction, often catalyzed by acids or bases.
Introduction of the acetamide group: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Oxidized furans and imidazolidinones.
Reduction: Amines and reduced imidazolidinones.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4E)-4-(furan-2-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[(4E)-4-(furan-2-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide
Uniqueness
The presence of the 4-fluorophenyl group in 2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide distinguishes it from similar compounds, potentially imparting unique electronic and steric properties that could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H18FN3O4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18FN3O4/c1-14-2-8-17(9-3-14)25-21(28)13-27-22(29)19(26-23(27)30)12-18-10-11-20(31-18)15-4-6-16(24)7-5-15/h2-12H,13H2,1H3,(H,25,28)(H,26,30)/b19-12+ |
InChI Key |
LLPVAGRKQJABFL-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)NC2=O |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)NC2=O |
Origin of Product |
United States |
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